molecular formula C11H14N2O3S B091532 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 1021-39-2

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No. B091532
CAS RN: 1021-39-2
M. Wt: 254.31 g/mol
InChI Key: IMYPGUMLOXGEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, also known as CMPSU, is a cyclic sulfonamide compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments, as well as in drug design and synthesis.

Mechanism of Action

The mechanism of action of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is not specified in the available resources. Its applications in scientific research suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The safety data sheet (SDS) for 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can provide information about its hazards, safe handling procedures, and emergency measures . It’s important to refer to the SDS when handling this compound.

properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPGUMLOXGEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907086
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021-39-2
Record name NSC41175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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